(2-Fluorophenyl)(quinolin-3-yl)methanone
Overview
Description
(2-Fluorophenyl)(quinolin-3-yl)methanone is a compound that features a quinoline ring system substituted with a 2-fluorophenyl group. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of 3-(2-Fluorobenzoyl)quinoline, a member of the quinolone family, are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
3-(2-Fluorobenzoyl)quinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the supercoiling activity of DNA gyrase and topoisomerase IV, thereby blocking bacterial DNA replication and leading to cell death .
Biochemical Pathways
The action of 3-(2-Fluorobenzoyl)quinoline affects the biochemical pathway of bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the supercoiling process necessary for DNA replication . This disruption can lead to cell death, effectively stopping the proliferation of bacteria .
Pharmacokinetics
They have moderate to long elimination half-lives and volumes of distribution >1.5 L/kg . The elimination pattern varies between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .
Result of Action
The molecular effect of 3-(2-Fluorobenzoyl)quinoline’s action is the inhibition of bacterial DNA replication, leading to cell death . On a cellular level, this results in the effective killing of bacteria, making 3-(2-Fluorobenzoyl)quinoline a potent antibacterial agent .
Action Environment
The action, efficacy, and stability of 3-(2-Fluorobenzoyl)quinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the fluorescence and thus the detection of quinolines . Additionally, the Suzuki–Miyaura coupling reaction, often used in the synthesis of quinolines, is influenced by the choice of boron reagents, which can be affected by environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(quinolin-3-yl)methanone can be achieved through various methods. One efficient method involves the use of acetophenones and anthranil via C(sp3)–H bond activation mediated by Selectfluor . This method involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils, using methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to provide high yields, broad substrate scope, and excellent efficiency while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(quinolin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
(2-Fluorophenyl)(quinolin-3-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including malaria and cancer.
Industry: Used in the production of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Fluorophenyl)(quinolin-3-yl)methanone include:
- (2-Chlorophenyl)(quinolin-3-yl)methanone
- (2-Bromophenyl)(quinolin-3-yl)methanone
- (2-Methylphenyl)(quinolin-3-yl)methanone .
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance the compound’s biological activity and stability. Fluorinated quinolines are known to exhibit improved pharmacokinetic properties and increased potency compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
(2-fluorophenyl)-quinolin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNKLTDCCZSMAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284419 | |
Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-99-6 | |
Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401284419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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